REACTION_SMILES
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[CH3:12][O:13][C:14]([O:15][CH3:16])([O:17][CH3:18])[CH3:19].[CH3:20][CH2:21][O:22][C:23]([CH3:24])=[O:25].[Cl:1][c:2]1[c:3]([Cl:11])[n:4][cH:5][c:6]([C:7](=[O:8])[OH:9])[cH:10]1>>[Cl:1][c:2]1[c:3]([Cl:11])[n:4][cH:5][c:6]([C:7](=[O:8])[O:9][CH3:12])[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(C)(OC)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cnc(Cl)c(Cl)c1
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Name
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Type
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product
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Smiles
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COC(=O)c1cnc(Cl)c(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |